

vapor pressure and boiling point of 4-Chlorotoluene

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Compound of Interest

Compound Name: 4-Chlorotoluene

Cat. No.: B122035

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An In-depth Technical Guide on the Vapor Pressure and Boiling Point of 4-Chlorotoluene

This guide provides a comprehensive overview of the physicochemical properties of **4-Chlorotoluene**, with a specific focus on its vapor pressure and boiling point. The information is tailored for researchers, scientists, and professionals in drug development, offering quantitative data, detailed experimental methodologies, and a conceptual visualization to illustrate the core principles.

Physicochemical Properties of 4-Chlorotoluene

4-Chlorotoluene (CAS No: 106-43-4), also known as p-chlorotoluene, is a colorless liquid with a characteristic aromatic odor.^{[1][2]} It is a key intermediate in the synthesis of pharmaceuticals, dyes, and agrochemicals.^{[3][4]} Understanding its physical properties is critical for its safe handling, application in chemical synthesis, and for modeling its environmental fate.

Table 1: Summary of Quantitative Data for **4-Chlorotoluene**

Property	Value	Source
Boiling Point	162 °C (at standard atmospheric pressure)	[3] [5] [6]
162.4 °C	[7]	
158.5 °C (at 760 mmHg)	[8]	
Vapor Pressure	10 mmHg at 45 °C	[9]
3.77 mmHg at 25 °C	[8] [10]	
2.79 mmHg at 25 °C	[7] [11]	
0.35 kPa (approx. 2.63 mmHg) at 20 °C	[7]	
Melting Point	6-8 °C	[3] [5] [12]
7.5 °C	[7]	
Density	1.07 g/mL at 25 °C	[9]
1.0697 g/cm ³ at 20 °C/4 °C	[7]	
Vapor Density	4.38 (air = 1)	[8] [11]
Molecular Formula	C ₇ H ₇ Cl	[3]
Molecular Weight	126.58 g/mol	[3] [5]

Experimental Protocols

The following sections describe generalized experimental methodologies for determining the boiling point and vapor pressure of a liquid compound like **4-Chlorotoluene**.

Determination of Boiling Point

The boiling point is the temperature at which a liquid's vapor pressure equals the surrounding atmospheric pressure.[\[13\]](#) For a pure substance, this is a distinct temperature at a given pressure.

Method 1: Simple Distillation

- **Apparatus Setup:** A distillation flask is filled with the liquid sample (**4-Chlorotoluene**) and a few boiling chips to ensure smooth boiling. A thermometer is placed in the neck of the flask with the top of the bulb level with the side arm leading to the condenser. The flask is connected to a condenser, which is in turn connected to a receiving flask.
- **Heating:** The distillation flask is gently heated using an oil bath or heating mantle.
- **Equilibrium:** As the liquid heats up, it begins to vaporize. A state of equilibrium is established between the liquid and the vapor. The vapor temperature is recorded.
- **Boiling Point Reading:** The temperature is recorded when the vapor temperature is constant and there is a steady distillation rate (i.e., condensate is collected in the receiving flask at a rate of about one drop per second). This constant temperature is the boiling point of the liquid.

Method 2: Capillary Tube Method (Siwoloboff's Method)

- **Sample Preparation:** A small amount of the liquid is placed in a small test tube or fusion tube.
- **Capillary Insertion:** A capillary tube, sealed at one end, is inverted and placed into the liquid in the test tube.
- **Heating:** The test tube assembly is attached to a thermometer and heated in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil) to ensure uniform heating.
- **Observation:** As the temperature rises, air trapped in the capillary tube expands and escapes as a stream of bubbles. Heating is continued until a rapid and continuous stream of bubbles emerges from the capillary.
- **Boiling Point Determination:** The heat source is removed, and the liquid is allowed to cool slowly. The temperature at which the stream of bubbles ceases and the liquid just begins to enter the capillary tube is recorded as the boiling point.

Determination of Vapor Pressure

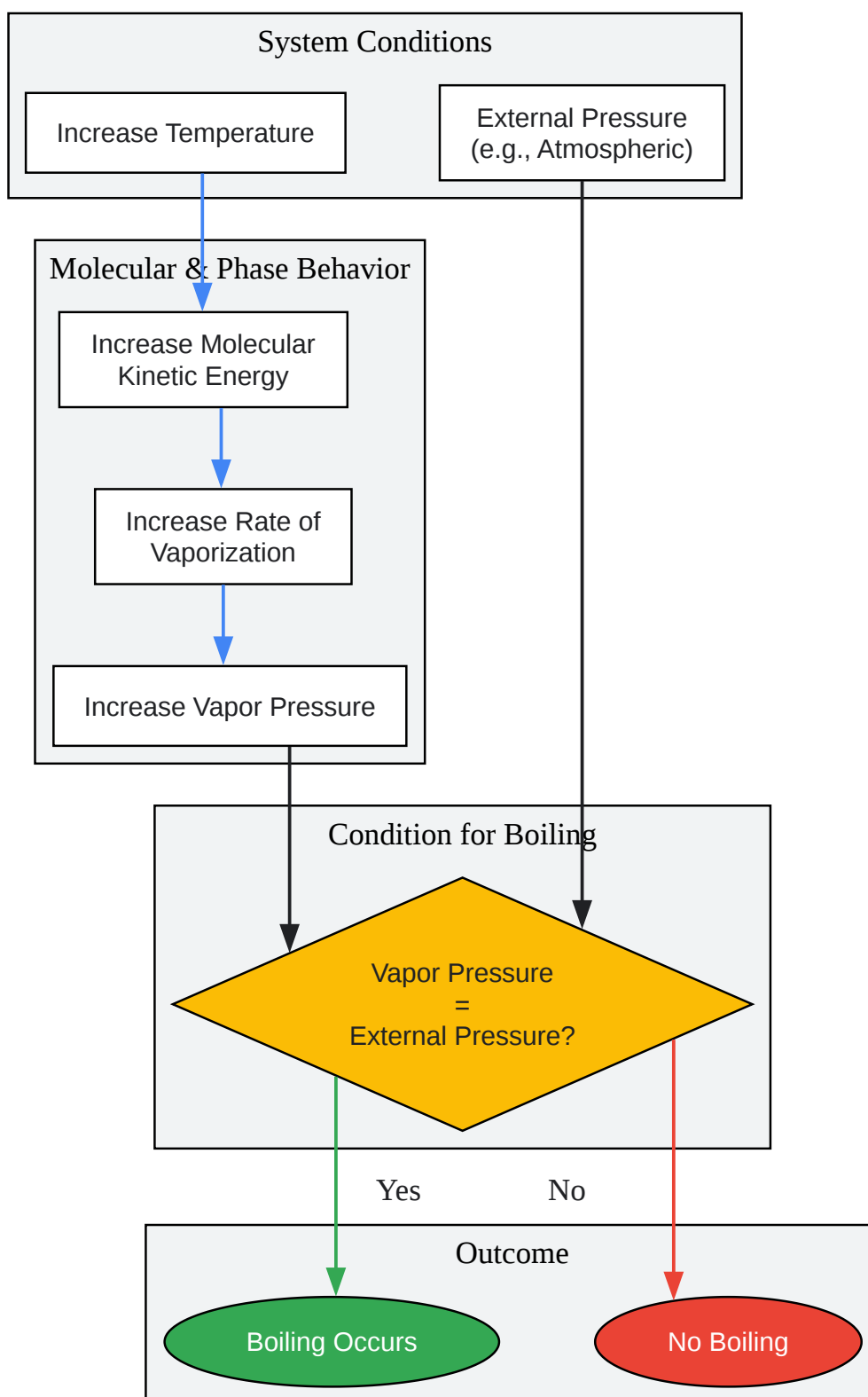
Vapor pressure is the pressure exerted by a vapor in thermodynamic equilibrium with its condensed phases (solid or liquid) at a given temperature in a closed system.

Method: Static Method using a Manometer

- **Apparatus:** The core of the apparatus is a flask containing the liquid sample, connected to a mercury or digital manometer and a vacuum line. The flask is placed in a thermostatically controlled water or oil bath.
- **Degassing:** The liquid sample must be thoroughly degassed to remove any dissolved air, which would contribute to the total pressure. This is typically achieved by several freeze-pump-thaw cycles.
- **Measurement at Constant Temperature:** The degassed sample is brought to a specific temperature using the thermostatic bath. The system is allowed to reach equilibrium, at which point the rate of vaporization equals the rate of condensation.^[14]
- **Pressure Reading:** The difference in the height of the liquid in the two arms of the manometer is measured. This difference corresponds to the vapor pressure of the liquid at that specific temperature.
- **Data Collection:** The procedure is repeated at various temperatures to obtain a set of vapor pressure versus temperature data points. This data can be used to plot a vapor pressure curve.^[14]

Conceptual Relationship: Vapor Pressure, Temperature, and Boiling Point

The vapor pressure of a liquid is fundamentally dependent on its temperature. As the temperature of a liquid increases, the kinetic energy of its molecules increases, leading to a higher rate of vaporization and thus a higher vapor pressure. The boiling point is reached when this vapor pressure becomes equal to the external pressure acting on the liquid's surface. This relationship is conceptually illustrated in the diagram below.



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Caption: Logical flow from temperature increase to the condition for boiling.

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